molecular formula C9H10BrNO B1343821 2-Bromo-3-(but-3-en-1-yloxy)pyridine CAS No. 405174-45-0

2-Bromo-3-(but-3-en-1-yloxy)pyridine

Cat. No.: B1343821
CAS No.: 405174-45-0
M. Wt: 228.09 g/mol
InChI Key: VHZNUNBUHLLDHH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-bromo-3-but-3-enoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-2-3-7-12-8-5-4-6-11-9(8)10/h2,4-6H,1,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZNUNBUHLLDHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621568
Record name 2-Bromo-3-[(but-3-en-1-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405174-45-0
Record name 2-Bromo-3-[(but-3-en-1-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(but-3-en-1-yloxy)pyridine typically involves the reaction of 2-bromopyridine with but-3-en-1-ol in the presence of a base. One common method involves using potassium carbonate as the base and dimethylformamide (DMF) as the solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(but-3-en-1-yloxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.

    Coupling Reactions: Typical reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Products include biaryl compounds formed through the Suzuki-Miyaura coupling.

Scientific Research Applications

2-Bromo-3-(but-3-en-1-yloxy)pyridine is used in diverse scientific research applications:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various biologically active compounds.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It is a versatile building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(but-3-en-1-yloxy)pyridine in chemical reactions involves the activation of the bromine atom, which facilitates nucleophilic substitution or coupling reactions. The pyridine ring can also participate in coordination with metal catalysts, enhancing the reactivity of the compound .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., fluoroethoxy) enhance electrophilicity at the pyridine ring, facilitating cross-coupling reactions . Conversely, bulky substituents like pentamethyldisilanyl reduce reactivity due to steric hindrance .
  • Synthetic Challenges : Substituent choice significantly impacts reaction feasibility. For example, demethylation of methyl-protected precursors (e.g., compound 19f in ) failed under standard conditions, necessitating alternative routes . Similarly, attempts to isolate intermediates in silylation reactions were unsuccessful in .
  • Applications: Methoxymethyl and isoxazoline derivatives are prioritized in drug discovery (e.g., RAS inhibitors, β-amino acids) , while silanyl and fluoroethoxy analogs serve specialized roles in catalysis and ligand design .

Comparative Data on Physical and Spectral Properties

Compound Molecular Weight (g/mol) Notable Spectral Data (NMR) Reference
2-Bromo-3-(2-fluoroethoxy)pyridine (28) 234.06 δ<sup>1</sup>H: 1.45 (t, CH2F), 4.22 (m, OCH2)
2-Bromo-3-(methoxymethyl)pyridine (S12-2) 216.06 δ<sup>1</sup>H: 3.35 (s, OCH3), 4.55 (s, CH2O)
2-Bromo-3-pentamethyldisilanylpyridine 353.24 δ<sup>29</sup>Si: −22.2, −3.3 ppm
2-Bromo-3-(isoxazol-4-ylmethyl)pyridine (77) 437.45 δ<sup>1</sup>H: 1.21 (t, CH2CH3), 4.10 (m, isoxazoline protons)

Functional Group Impact on Reaction Pathways

  • Alkoxy Groups (e.g., but-3-en-1-yloxy, fluoroethoxy): Enhance solubility and participate in allylation or cycloaddition reactions.
  • Silanyl Groups : Impart steric bulk, limiting accessibility to catalytic sites but stabilizing intermediates in silylation pathways .
  • Heterocyclic Moieties (e.g., isoxazoline) : Introduce chirality and rigidity, critical for bioactive molecule synthesis .

Biological Activity

2-Bromo-3-(but-3-en-1-yloxy)pyridine (CAS: 405174-45-0) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom and a but-3-enyloxy group, which may influence its interaction with biological targets. The following sections summarize the current understanding of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C9H10BrNO
  • Molecular Weight : 228.09 g/mol
  • Purity : Typically available at 95% purity

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment, particularly in breast cancer models.

  • Cytotoxicity Studies :
    • The compound was tested against several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (hormone-dependent breast cancer).
    • In vitro assays indicated that this compound exhibited significant cytotoxic effects with IC50 values in the micromolar range, demonstrating selective toxicity towards cancer cells compared to non-cancerous cells.
Cell LineIC50 (μM)Selectivity Index
MDA-MB-2315.5High
MCF-76.2Moderate
MCF10A (non-cancer)>20Low
  • Mechanism of Action :
    • The compound's mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase activity and alterations in cell cycle progression.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • In Vitro Antimicrobial Testing :
    • The compound was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
    • Preliminary results indicated that it possesses moderate antibacterial activity, with minimum inhibitory concentration (MIC) values suggesting effectiveness against certain pathogens.
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus100
Escherichia coli200

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyridine derivatives, including this compound:

  • Study on Aromatase Inhibition :
    • A recent study investigated the compound's ability to inhibit aromatase (CYP19A1), a key enzyme in estrogen biosynthesis, which is crucial for hormone-dependent cancers.
    • The results demonstrated that this compound could serve as a lead for developing new aromatase inhibitors with improved selectivity and efficacy compared to existing drugs.
  • Toxicological Assessments :
    • Toxicity studies conducted on animal models showed no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further development.

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